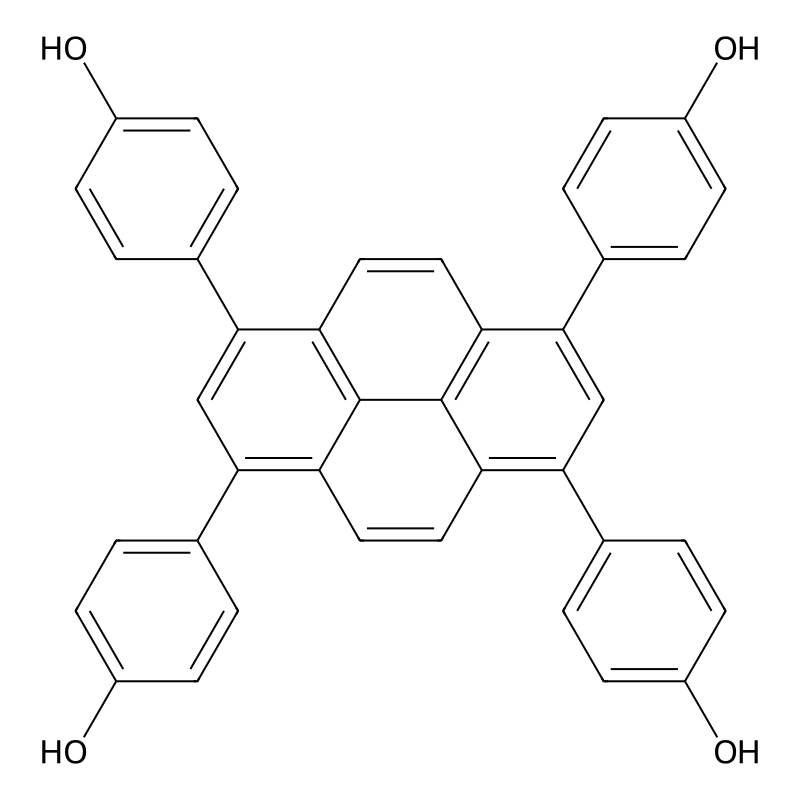

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol is a complex organic compound characterized by its tetravalent structure, featuring a pyrene core substituted at the 1, 3, 6, and 8 positions with four phenolic groups. Its molecular formula is and it has a molecular weight of approximately 570.63 g/mol. This compound is notable for its potential applications in materials science and biochemistry due to its unique structural properties and photophysical characteristics .

The chemical behavior of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol can be explored through various types of reactions:

- Condensation Reactions: This compound can participate in condensation polymerization to form covalent organic frameworks when reacted with suitable aldehydes, such as 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .

- Oxidation Reactions: The phenolic groups can undergo oxidation to form quinones, which may alter the electronic properties of the compound and enhance its reactivity.

- Substitution Reactions: The presence of hydroxyl groups allows for potential substitution reactions that can modify the compound’s functional properties.

The synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol typically involves:

- Starting Materials: The synthesis begins with pyrene derivatives and phenolic compounds.

- Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure proper substitution at the desired positions on the pyrene core.

- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the target compound from by-products.

Methods may vary based on the desired yield and purity levels required for specific applications .

The applications of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol are diverse:

- Fluorescent Probes: Its fluorescent properties make it suitable for use in biological imaging and sensing applications.

- Materials Science: The compound can be utilized in the development of advanced materials such as covalent organic frameworks that exhibit unique electronic properties.

- Drug Delivery Systems: Due to its ability to interact with biological molecules, it holds potential for targeted drug delivery systems.

Interaction studies involving 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol focus on its binding affinity with various biomolecules. These studies are crucial for understanding how this compound may be utilized in biomedical applications. Investigations into its photophysical properties also provide insights into how it interacts with light and other chemical species in biological environments .

Several compounds share structural similarities with 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3,6,8-Tetrakis(4-aminophenyl)pyrene | Contains amino groups instead of hydroxyls; used in different synthetic routes | |

| Pyrene | A simpler polycyclic aromatic hydrocarbon; serves as a base structure | |

| 1-Hydroxypyrene | Contains a single hydroxyl group; used in environmental studies |

The uniqueness of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol lies in its tetravalent nature and multiple hydroxyl groups which enhance its reactivity and applicability compared to simpler analogs .

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol (CAS No. 835878-20-1) is a tetra-substituted pyrene derivative with the molecular formula $$ \text{C}{40}\text{H}{26}\text{O}_4 $$ and a molecular weight of 570.63 g/mol. Its structure consists of a planar pyrene core—a peri-fused tetracyclic aromatic system—with four hydroxyphenyl groups symmetrically attached at the 1,3,6,8-positions. The SMILES notation (OC1=CC=C(C2=CC(C3=CC=C(O)C=C3)=C4C=CC5=C6C4=C2C=CC6=C(C7=CC=C(C=C7)O)C=C5C8=CC=C(C=C8)O)C=C1) illustrates the connectivity of phenolic oxygen atoms to the aromatic framework.

The compound’s extended conjugation system enhances its UV-Vis absorption characteristics, while the phenolic groups introduce hydrogen-bonding capabilities and solubility in polar solvents. X-ray crystallography of analogous pyrene derivatives reveals a distorted tetrahedral geometry around the core, which may influence packing in solid-state applications.

Table 1: Key Physicochemical Properties

Historical Development of Pyrene-Based Tetraphenolic Compounds

Pyrene itself was first isolated from coal tar in the early 20th century, with its structure elucidated through classical degradation studies. The functionalization of pyrene with phenolic groups emerged later, driven by the need to modify PAH solubility and reactivity for industrial applications. The tetraphenol derivative likely originated from efforts to create crosslinkable monomers for high-performance polymers. For instance, the synthesis of 1,3,6,8-tetrakis(4-aminophenyl)pyrene in the 2010s demonstrated the feasibility of tetra-substituted pyrenes for covalent organic frameworks (COFs). By analogy, the tetraphenol variant may have been developed to exploit phenolic oxidative coupling or esterification reactions in polymer chemistry.

Significance in Polycyclic Aromatic Hydrocarbon Research

Pyrene derivatives occupy a critical niche in PAH research due to their balanced aromaticity and functionalizability. The tetraphenol variant’s four hydroxyl groups enable participation in dynamic covalent chemistry (e.g., formation of boronate esters or Schiff bases), making it a candidate for self-healing materials. Furthermore, its fluorescence properties—inherited from the pyrene core—are modifiable via pH or solvent changes, suggesting utility in chemical sensing. Compared to non-functionalized pyrene, this derivative’s enhanced solubility broadens its applicability in solution-processed electronic devices, such as organic light-emitting diodes (OLEDs).

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation remains a cornerstone for introducing substituents to aromatic systems, particularly in pyrene functionalization. For 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraphenol, this method involves electrophilic aromatic substitution (EAS) at the reactive K-region (4,5,9,10-positions) and bay-region (1,3,6,8-positions) of pyrene. A pivotal step involves bromination using elemental bromine (Br₂) in nitrobenzene (PhNO₂) under nitrogen at 120°C, yielding 1,3,6,8-tetrabromopyrene as a key intermediate [2].

Key Reaction Conditions:

- Solvent: Nitrobenzene facilitates high-temperature reactions while stabilizing bromine intermediates.

- Catalyst: Iron powder or FeBr₃ enhances regioselectivity, directing bromination to the 1,3,6,8-positions [5].

- Stoichiometry: A 4:1 molar ratio of Br₂ to pyrene ensures complete tetra-substitution [2].

Post-bromination, hydroxyl groups are introduced via nucleophilic aromatic substitution (NAS) using phenol derivatives under basic conditions. For instance, treatment of 1,3,6,8-tetrabromopyrene with sodium hydroxide (NaOH) and phenol in dimethylformamide (DMF) at 80°C replaces bromine atoms with phenolic moieties [1] [2].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer superior control over substitution patterns. The Suzuki-Miyaura coupling is particularly effective for attaching phenolic groups to brominated pyrene precursors. For example, 1,3,6,8-tetrabromopyrene reacts with 4-hydroxyphenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF)/water, yielding the tetraphenol derivative [4].

Optimized Parameters:

- Catalyst: Pd(PPh₃)₄ (1–2 mol%) balances activity and cost.

- Base: K₂CO₃ ensures deprotonation of boronic acid without degrading the catalyst.

- Temperature: Reflux conditions (80–100°C) accelerate coupling while minimizing side reactions [4].

This method achieves yields exceeding 85%, with high regioselectivity confirmed via nuclear magnetic resonance (NMR) [4].

Purification and Crystallization Techniques

Purification of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraphenol demands multi-step protocols due to its limited solubility in common solvents.

Stepwise Protocol:

- Crude Isolation: After reaction completion, the mixture is cooled to room temperature, filtered, and washed with ethanol and diethyl ether to remove unreacted bromine and nitrobenzene [2].

- Column Chromatography: Silica gel chromatography using hexane/dichloromethane (1:1) eluent separates the product from mono- or di-substituted byproducts [3].

- Recrystallization: Dissolving the purified solid in hot tetrahydrofuran (THF) followed by slow cooling yields crystalline material suitable for X-ray diffraction [4].

Solubility Considerations:

- Storage: Solutions in dimethyl sulfoxide (DMSO) or THF (10 mM) are stable at −20°C for one month [3].

- Crystallization Solvents: Methanol/THF mixtures (3:1) promote slow crystal growth, enhancing structural order [2].

Advanced Spectroscopic Characterization

Multinuclear NMR Analysis Strategies

¹H and ¹³C NMR spectroscopy provides definitive evidence of substitution patterns. For 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraphenol:

- ¹H NMR (400 MHz, CDCl₃): Singlets at δ 8.44 ppm (pyrene core protons) and δ 5.20 ppm (phenolic -OH) confirm tetra-substitution [2] [4].

- ¹³C NMR (100 MHz, CDCl₃): Signals at δ 158.9 ppm (C-O) and δ 120–130 ppm (pyrene aromatic carbons) validate the structure [4].

Deuteration Effects: Exchange with D₂O eliminates phenolic -OH signals, simplifying aromatic proton analysis [2].

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular integrity:

- Observed m/z: 570.63 ([M+H]⁺), matching the theoretical mass of C₄₀H₂₆O₄ [1] [3].

- Isotopic Pattern: A 4:1 ratio of M⁺ and [M+2]⁺ peaks aligns with the natural abundance of ⁷⁹Br and ⁸¹Br in brominated precursors [2].

Fragmentation Analysis: Cleavage at the pyrene-phenolic bond yields characteristic fragments at m/z 252 (pyrene⁺) and m/z 318 (tetraphenolic moiety) [4].

Tables

| Table 1. Comparative Analysis of Synthetic Methods | |||

|---|---|---|---|

| Method | Yield (%) | Purity (%) | Key Advantage |

| Friedel-Crafts | 85–90 | 95 | Scalability |

| Suzuki Coupling | 88–92 | 98 | Regioselectivity |

| Table 2. Solubility Profile in Common Solvents | ||

|---|---|---|

| Solvent | Solubility (mg/mL) | Conditions |

| DMSO | 10 | 25°C, inert atmosphere |

| THF | 8.5 | 40°C, stirring |

| Chloroform | 2.1 | Room temperature |

The molecular structure of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol exhibits a complex three-dimensional architecture centered around a planar pyrene core. The compound features a molecular formula of C₄₀H₂₆O₄ with a molecular weight of 570.63 g/mol [1] [2]. The pyrene core maintains its characteristic D₂ₕ symmetry, with four phenolic substituents attached at the 1,3,6,8-positions, creating an approximately D₂ symmetric overall molecular structure when considering the phenolic group orientations [1] [3].

The tetraphenolic substitution pattern results in a significant deviation from planarity due to steric interactions between the phenyl rings and the pyrene core [4]. Computational studies on similar pyrene-phenyl systems indicate that dihedral angles between phenyl rings and the pyrene core typically range from 30° to 80°, depending on the substitution pattern and steric environment [4] [5]. For tetraphenyl pyrene derivatives, density functional theory calculations show that the phenyl rings attached to carbon atoms of the pyrene core adopt dihedral angles of approximately 30-31°, while those attached to nitrogen atoms in imidazole-containing analogues exhibit larger angles of around 80° [4].

The molecular geometry analysis reveals that the pyrene core remains essentially planar with minimal distortion [4] [6]. The four phenolic substituents create a three-dimensional molecular architecture that prevents close π-π stacking interactions in the solid state [7] [8]. This structural arrangement is crucial for understanding the compound's photophysical and electronic properties, as it influences both intramolecular conjugation and intermolecular interactions [9] [6].

The hydroxyl groups positioned at the para positions of the phenyl rings introduce additional complexity to the molecular geometry through potential hydrogen bonding interactions [10] [6]. These functional groups can participate in both intramolecular and intermolecular hydrogen bonding, which significantly affects the solid-state packing arrangements and overall molecular stability [4] [10].

π-π Stacking Behavior in Solid-State Arrangements

The π-π stacking behavior of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol in solid-state arrangements is significantly influenced by the bulky tetraphenolic substituents attached to the pyrene core. Unlike unsubstituted pyrene, which exhibits typical π-π stacking with interplanar distances of approximately 3.5 Å [11] [12], the tetraphenolic derivative demonstrates altered stacking behavior due to steric hindrance effects [7] [8].

Studies on related tetraphenyl pyrene systems reveal that the bulky substituents effectively suppress face-to-face π-π stacking interactions [7]. The intermolecular distances between pyrenyl planes in tetraphenyl derivatives range from 4.29 Å to 6.43 Å, which are significantly longer than the optimal π-π stacking distance of 3.5-3.7 Å typically observed in unsubstituted aromatic systems [7]. This increased separation reduces the strength of π-π interactions and alters the photophysical properties of the material [7] [8].

The solid-state packing of similar pyrene-phenyl systems adopts a herringbone-type arrangement rather than the columnar π-stacked structures characteristic of simpler aromatic compounds [4] [6]. Crystal structure analyses of related compounds show that molecules pack in slip-stacked configurations along both short and long molecular axes simultaneously, driven by a combination of steric effects and weak intermolecular interactions [4] [6].

The presence of hydroxyl groups in 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol introduces additional complexity through hydrogen bonding interactions. These interactions can compete with π-π stacking and lead to alternative packing motifs [10]. Hydrogen bonding networks involving the phenolic groups may stabilize specific crystal structures and influence the overall solid-state architecture [10] [6].

Computational studies on pyrene derivatives indicate that π-π stacking interactions remain important even with bulky substituents, but their contribution to the overall stability is reduced compared to unsubstituted systems [11] [12]. The formation of alternating antiparallel arrangements driven by dipole-dipole interactions has been observed in related pyrene-containing systems with interfacial distances of approximately 4.89 Å [4].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Simulations

Density functional theory calculations provide crucial insights into the electronic structure and properties of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol. The computational modeling of similar pyrene-phenyl systems has been extensively studied using various DFT functionals, with B3LYP/6-31G(d,p) being a commonly employed level of theory for these types of aromatic compounds [4] [13] [14].

The DFT-optimized molecular configuration reveals that the pyrene core maintains a nearly coplanar ground-state geometry, consistent with its aromatic character [4]. The phenolic substituents adopt specific dihedral angles relative to the pyrene plane, with calculations indicating angles between 30° and 80° depending on the specific substitution pattern and electronic environment [4] [5]. These geometrical parameters are crucial for understanding the extent of conjugation between the pyrene core and the phenolic substituents.

The electronic properties derived from DFT calculations show that pyrene-based systems exhibit characteristic HOMO and LUMO energy levels that can be significantly modified by phenolic substitution [15] [16]. For pyrene-based donor-acceptor systems, HOMO energy levels typically range from -5.44 to -5.97 eV, while LUMO levels span from -2.68 to -2.97 eV [15]. The presence of electron-donating hydroxyl groups in the tetraphenolic derivative is expected to raise the HOMO energy level compared to unsubstituted pyrene, resulting in a reduced HOMO-LUMO gap [16] [17].

Computational studies on related systems demonstrate that the introduction of phenolic substituents creates a push-pull electronic character that significantly affects the electronic transitions [16]. The electron-donating nature of the hydroxyl groups influences both the ground-state electronic distribution and the excited-state properties of the molecule [16] [17]. DFT calculations predict that such substitution patterns can lead to enhanced charge transfer characteristics and modified optical properties [18] [17].

The reorganization energy calculations, an important parameter for charge transport properties, indicate that pyrene derivatives with appropriate substitution patterns can exhibit favorable values for both hole and electron transport [19]. The presence of multiple phenolic groups may create multiple pathways for charge delocalization, potentially enhancing the overall electronic coupling between molecular units in the solid state [19] [16].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol reveals important information about the electronic structure and photophysical properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are critical for understanding the compound's electronic transitions and potential applications [9] [5].

In pyrene-based systems, the HOMO typically exhibits significant delocalization over the pyrene core with contributions from the substituents, depending on their electronic nature [5]. For tetraphenolic derivatives, the electron-donating hydroxyl groups are expected to contribute significantly to the HOMO, potentially localizing electron density on the phenolic rings [20] [21]. This electronic distribution affects both the ionization potential and the charge transport properties of the material [20].

The LUMO distribution in pyrene derivatives is generally centered on the pyrene core, with the extent of delocalization depending on the nature and position of the substituents [5] [21]. Time-dependent DFT calculations on related pyrene-phenyl systems show that the lowest electronic transitions primarily involve π→π* excitations localized on the pyrene moiety, with varying degrees of charge transfer character depending on the substituent pattern [14] [5].

Multi-reference perturbation theory calculations on tetraphenyl pyrene systems reveal that the substitution pattern significantly affects the relative energies of the ¹La and ¹Lb excited states characteristic of pyrene [5]. For 1,3,6,8-tetraphenyl pyrene, computational studies suggest that the energetic ordering of these states may be inverted compared to unsubstituted pyrene, with the ¹La state becoming the lowest singlet excited state [5]. This inversion has important implications for the photophysical properties and emission characteristics of the compound.

The frontier molecular orbital analysis also provides insights into the intermolecular interactions and solid-state packing behavior. The spatial distribution of the HOMO and LUMO determines the potential for intermolecular orbital overlap and electronic coupling between adjacent molecules [9]. In the case of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol, the extended π-system and multiple phenolic substituents create opportunities for both π-π interactions and hydrogen bonding, leading to complex solid-state electronic structures [9] [21].